molecular formula C16H17N5O3 B6103331 N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B6103331
M. Wt: 327.34 g/mol
InChI Key: GSIXJCSFUIIHFD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, while pyrazole derivatives are often used in pharmaceuticals due to their anti-inflammatory, analgesic, and antipyretic properties. This compound, therefore, holds potential for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reaction: The indole and pyrazole moieties are then coupled through an acylation reaction. This involves the reaction of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with 2-(1H-indol-3-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Conversion of the nitro group to an amino group, yielding N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the pyrazole moiety can inhibit cyclooxygenase enzymes, reducing inflammation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the pyrazole ring.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of a pyrazole ring.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both indole and nitro-pyrazole moieties, which confer distinct biological activities. The combination of these two pharmacophores in a single molecule can lead to synergistic effects, enhancing its potential as a therapeutic agent.

This compound’s unique structure and diverse reactivity make it a valuable subject for further research in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-11-8-15(21(23)24)19-20(11)10-16(22)17-7-6-12-9-18-14-5-3-2-4-13(12)14/h2-5,8-9,18H,6-7,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIXJCSFUIIHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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